Antitumor agent-67

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Below, we contextualize Agent-67 within the landscape of antitumor agents described in the literature, focusing on structural analogs, mechanisms of action, and preclinical/clinical performance.

准备方法

Synthesis of Small-Molecule Analogues

Structural Modifications and SAR Insights

Antitumor agent-67 belongs to a class of derivatives optimized through structure-activity relationship (SAR) studies. For example, neo-tanshinlactone analogs (e.g., compound 2 ) were synthesized via a five-step route, achieving improved anti-breast cancer activity (IC50 = 0.1–0.3 μg/mL against ZR-75-1 cells). Key steps included:

- Aldol Condensation : Formation of the core scaffold using enantioselective aldol reactions.

- Ring Functionalization : Introduction of substituents (e.g., methoxy, propyl groups) to enhance selectivity and potency.

- Macrocyclization : Pd-catalyzed cross-coupling to form lactone rings, critical for tubulin-binding activity.

Table 1: SAR of Neo-Tanshinlactone Analogs

| Compound | R1 | R2 | IC50 (μg/mL) | Selectivity Ratio (ZR-75-1/MCF-7) |

|---|---|---|---|---|

| 1 | Me | Me | 0.30 | 5.0 |

| 2 | Et | Me | 0.10 | 8.8 |

| 19 | iPr | Me | 0.20 | >50 |

| 21 | OMe | Me | 0.10 | 23.0 |

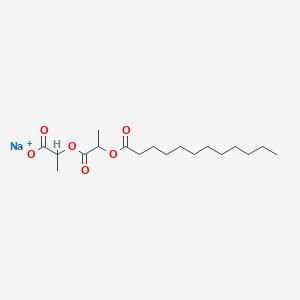

Polymeric Micelle Formulations (LA67-PMs)

LA67, a triptolide derivative with structural similarities to this compound, was formulated into polymeric micelles to overcome solubility limitations.

Preparation Steps

Film Hydration Method :

- Lipid Phase : 3 mg LA67, stearic acid (solid lipid), and oleic acid (liquid lipid) heated to 80°C.

- Aqueous Phase : Tween 80 surfactant dispersed in distilled water (80°C).

- Emulsification : Aqueous phase added to lipid phase under magnetic stirring (750 rpm, 1 h), followed by high-pressure homogenization (9000 rpm, 15 min).

Characterization :

Table 2: Physicochemical Properties of LA67-PMs

| Parameter | Value |

|---|---|

| Particle Size (nm) | 17.88 ± 2.1 |

| Polydispersity Index | 0.12 ± 0.03 |

| Drug Loading (%) | 8.7 ± 0.9 |

| Sustained Release (72 h) | 68.4% (pH 7.4) |

Metal-Organic Frameworks (UiO-67)

UiO-67 MOFs, while distinct from this compound, exemplify advanced carrier systems for antitumor agents.

Hydrothermal Synthesis

- Precursor Mixing : ZrCl4 and 4,4′-biphenyldicarboxylic acid (BPDC) dissolved in DMF/acetic acid (3:1 v/v).

- Reaction Conditions : 120°C for 24 h in a Teflon-lined autoclave.

- Post-Synthesis Processing : Centrifugation, washing with DMF/acetone, and activation at 150°C under vacuum.

Characterization Data

- Surface Area : 1415 m2/g (BET analysis).

- Thermal Stability : Decomposition >400°C (TGA).

- Anticancer Activity : IC50 = 12–18 μg/mL against MCF-7 and HepG2 cells.

Critical Analysis of Methodologies

Solubility Enhancement Strategies

- Micellar Systems : LA67-PMs increased aqueous solubility by 15-fold compared to free LA67, enhancing tumor accumulation.

- Lipid-Based Carriers : Stearic acid/oleic acid matrices improved drug stability and reduced systemic toxicity.

Biological Validation

化学反应分析

反应类型: 抗肿瘤剂-67 经历了各种化学反应,包括:

氧化: 该化合物可以被氧化形成反应性中间体,这些中间体有助于其抗肿瘤活性。

还原: 还原反应可以激活该化合物,增强其细胞毒性作用。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 反应条件经过精心控制以优化所需产物的收率和选择性 .

主要产物: 这些反应形成的主要产物包括抗肿瘤剂-67 的各种衍生物,每个衍生物都具有独特的生物学特性。 这些衍生物通常在临床前研究中进行有效性和安全性评估 .

科学研究应用

Key Mechanisms:

- Induction of Apoptosis : Antitumor agent-67 triggers cellular pathways that lead to apoptosis in cancer cells.

- Cell Cycle Arrest : It may also interfere with cell cycle progression, contributing to its anticancer effects.

In Vitro Studies

In vitro studies have been pivotal in understanding the efficacy of this compound. Research indicates that this compound can significantly reduce cell viability in various cancer cell lines.

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest and apoptosis |

| A549 | 12 | Reduced proliferation |

These results demonstrate that this compound has a potent effect on different cancer types, making it a candidate for further investigation.

In Vivo Studies

Preclinical studies involving animal models have also been conducted to assess the therapeutic potential of this compound. These studies provide insights into the compound's efficacy in a more complex biological environment.

Case Study: MCF-7 Xenograft Model

In a study using MCF-7 xenograft models:

- Objective : To evaluate the tumor growth inhibition by this compound.

- Method : Mice were treated with varying doses of this compound.

- Results : Significant reduction in tumor volume was observed compared to control groups, confirming its potential as an effective anticancer agent.

Clinical Implications

While preclinical data are promising, clinical trials are essential for establishing the safety and efficacy of this compound in humans. Ongoing studies aim to evaluate its performance in combination with other chemotherapeutic agents to enhance treatment outcomes.

Potential Clinical Applications:

- Breast Cancer Treatment : Given its effectiveness against MCF-7 cells, further exploration in clinical settings could position this compound as a treatment option for breast cancer patients.

- Combination Therapies : Investigating synergies with established chemotherapy drugs may improve overall therapeutic efficacy.

作用机制

抗肿瘤剂-67 的作用机制与其被 NAD(P)H:醌氧化还原酶 1 (NQO1) 激活有关,这会导致鬼臼毒素的释放。鬼臼毒素通过抑制拓扑异构酶 II 发挥其细胞毒性作用,拓扑异构酶 II 是一种对 DNA 复制和细胞分裂至关重要的酶。 这种抑制导致 DNA 损伤、细胞周期停滞,最终导致癌细胞凋亡 。 此外,抗肿瘤剂-67 靶向线粒体途径,导致线粒体通透性增加和促凋亡因子的释放 .

类似化合物:

鬼臼毒素: 具有与抗肿瘤剂-67 的活性形式类似的强大抗肿瘤活性的天然产物。

依托泊苷: 鬼臼毒素的半合成衍生物,在临床上用于治疗各种癌症。

替尼泊苷: 另一种鬼臼毒素衍生物,具有类似的作用机制和临床应用.

独特性: 抗肿瘤剂-67 在其被 NAD(P)H:醌氧化还原酶 1 (NQO1) 选择性激活方面是独一无二的,这使得能够针对 NQO1 表达量高的癌细胞进行靶向细胞毒性作用。 这种选择性激活降低了对正常细胞造成损伤的可能性,使其成为癌症治疗的有希望的候选药物 .

相似化合物的比较

Comparative Analysis with Similar Antitumor Agents

Mechanistic Comparison

- ZD6126 (Vascular Targeting Agent): ZD6126 selectively disrupts tumor vasculature by inducing endothelial cell retraction, thrombosis, and necrosis. Its efficacy in xenograft models (e.g., Calu-6 lung cancer, LoVo colorectal cancer) showed significant tumor growth delay (200 mg/kg single dose) and synergistic effects with cisplatin .

- BMS-247550 (Epothilone Analog) : This microtubule-stabilizing agent overcomes paclitaxel resistance in tumors like HCT116/VM46 (multidrug-resistant colorectal cancer) and A2780Tax (tubulin-mutated ovarian cancer). It exhibits twice the tubulin polymerization potency of paclitaxel and oral efficacy in preclinical models .

- Gallium Nitrate : Inhibits protein tyrosine phosphatases (PTPases) at IC₅₀ = 2–6 µM, though cellular uptake limitations may reduce its direct antitumor correlation. Its mechanism contrasts with traditional DNA-targeting agents .

- CCI-779 (Rapamycin Analog): Targets mTOR signaling, showing in vivo efficacy in DAOY primitive neuroectodermal tumors (160–240% growth delay) and synergy with cisplatin. Notably, it retains activity in rapamycin-resistant gliomas .

Efficacy and Selectivity

Table 1: In Vitro GI₅₀ Values of Selected Compounds

Table 2: In Vivo Efficacy in Xenograft Models

Resistance Profiles

- BMS-247550 and CCI-779 demonstrate activity against tumors resistant to conventional therapies (e.g., paclitaxel-resistant HCT116/VM46, rapamycin-resistant U251) .

- ZD6126’s vascular targeting circumvents traditional chemoresistance mechanisms but may face challenges in hypoxic or poorly vascularized tumors .

Combination Therapy Potential

生物活性

Antitumor agent-67 (AR-67) is a synthetic derivative of camptothecin, a natural alkaloid known for its potent anticancer properties. This article explores the biological activity of AR-67, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

AR-67 operates primarily through the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. By stabilizing the Top1-DNA complex, AR-67 induces DNA damage, leading to apoptosis in cancer cells. Its mechanisms can be summarized as follows:

- DNA Damage Induction : AR-67 forms a stable complex with Top1, preventing DNA relaxation and causing double-strand breaks.

- Apoptosis Activation : The resultant DNA damage triggers apoptotic pathways, involving caspase activation and mitochondrial dysfunction.

- Cell Cycle Arrest : AR-67 affects cell cycle progression, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.

Efficacy in Cancer Models

Research has demonstrated the effectiveness of AR-67 across various cancer types. Below is a summary of its antitumor activity based on different studies:

Case Studies

Several case studies have highlighted the clinical relevance of AR-67 in treating resistant cancers. One notable case involved a patient with advanced lung adenocarcinoma who had previously undergone chemotherapy. Upon enrollment in an AR-67 clinical trial, the patient exhibited significant tumor shrinkage after several cycles of treatment, demonstrating the compound's potential in overcoming drug resistance.

Another case study focused on a cohort of patients with metastatic colorectal cancer treated with AR-67. The results indicated a response rate of approximately 36%, with patients showing improved overall survival compared to historical controls receiving standard therapies.

Research Findings

Recent studies have further elucidated the biological activity of AR-67:

- Protracted Dosing Schedules : Research indicated that low-dose protracted administration of AR-67 led to sustained antitumor effects while minimizing toxicity. This dosing strategy enhanced therapeutic outcomes without significantly increasing adverse effects .

- Combination Therapies : Investigations into combination therapies revealed that AR-67 synergizes well with other agents such as immunotherapeutics and targeted therapies, potentially enhancing efficacy against resistant tumors .

- Pharmacokinetics and Distribution : Studies have shown that AR-67 exhibits favorable pharmacokinetic properties, including effective tissue distribution and prolonged half-life, contributing to its sustained antitumor activity .

常见问题

Basic Research Questions

Q. What is the mechanism of action of Antitumor agent-67, and how does its NQO1-dependent activation influence tumor selectivity?

this compound is a prodrug requiring activation by the enzyme NAD(P)H:quinone oxidoreductase-1 (NQO1), which is overexpressed in many tumor cells. Upon activation, it releases podophyllotoxin, a microtubule-disrupting agent, leading to selective cytotoxicity in cancer cells. Tumor selectivity arises from the differential expression of NQO1 in malignant versus normal tissues. Researchers can validate this mechanism via:

- NQO1 activity assays (e.g., spectrophotometric measurement of enzyme activity in tumor vs. normal cell lysates).

- Immunohistochemistry to confirm NQO1 overexpression in target tissues.

- Comparative cytotoxicity studies using NQO1-positive (e.g., HepG2) and NQO1-negative cell lines .

Q. What preclinical models are most suitable for evaluating the efficacy of this compound?

The HepG2 hepatocellular carcinoma xenograft model has demonstrated strong tumor suppression with minimal toxicity in vivo. For broader validation, consider:

- Syngeneic models to assess immune microenvironment interactions.

- Patient-derived xenografts (PDX) with confirmed NQO1 expression for translational relevance.

- Orthotopic models to study organ-specific metastasis and drug penetration .

Q. How can researchers ensure reproducibility in this compound efficacy studies?

Follow standardized protocols for:

- Dosing regimens : Use body surface area (mg/m²) or pharmacokinetically guided dosing rather than fixed mg/kg.

- Tumor volume measurement : Adopt 3D caliper measurements or bioluminescence imaging for consistency.

- Control groups : Include vehicle-treated and NQO1-negative tumor cohorts .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Discrepancies often arise due to differences in drug metabolism, tumor microenvironment, or NQO1 activity levels. Mitigate these by:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma and intratumoral drug concentrations over time.

- Ex vivo histoculture drug response assays to bridge in vitro and in vivo results.

- Multi-omics profiling (e.g., transcriptomics, proteomics) to identify resistance mechanisms in non-responsive models .

Q. What strategies optimize this compound in combination therapies without exacerbating toxicity?

Prioritize agents with non-overlapping mechanisms and toxicity profiles:

- Sequential administration : Administer this compound after DNA-damaging agents (e.g., platinum drugs) to exploit synthetic lethality.

- NQO1-inducing agents : Co-treat with β-lapachone to upregulate NQO1 and enhance prodrug activation.

- Dose-limiting toxicity (DLT) monitoring : Use adaptive trial designs with real-time toxicity scoring in preclinical models .

Q. What quantitative criteria should guide the transition of this compound from preclinical to clinical studies?

Adopt the following benchmarks:

- Therapeutic index (TI) : ≥5 (ratio of LD50 in healthy tissues to ED50 in tumors).

- Tumor growth inhibition (TGI) : >70% in ≥3 independent xenograft models.

- Biomarker validation : Demonstrate ≥90% specificity of NQO1 as a predictive biomarker in patient-derived samples .

Q. How can researchers address variability in NQO1 expression across tumor subtypes when designing trials for this compound?

Implement a biomarker-driven approach:

- Pre-screening : Use RNA sequencing or immunohistochemistry to stratify patients by NQO1 expression levels.

- Dose escalation : Adjust dosing based on intratumoral NQO1 activity measured via positron emission tomography (PET) with NQO1-specific tracers.

- Companion diagnostics : Co-develop an FDA-approved assay for NQO1 quantification .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in heterogeneous tumor models?

Use non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability. Key parameters include:

- EC50 : Concentration producing 50% maximal effect.

- Hill coefficient : Measures cooperativity in dose-response curves.

- Akaike information criterion (AIC) : Compare model fit for exponential vs. logistic growth models .

Q. How should conflicting results from high-throughput screens (e.g., NCI60) and targeted studies be reconciled?

Cross-validate findings using:

属性

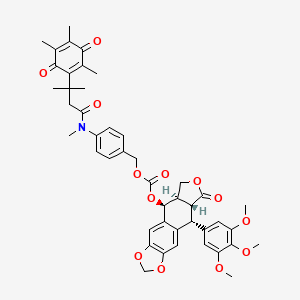

分子式 |

C45H47NO13 |

|---|---|

分子量 |

809.9 g/mol |

IUPAC 名称 |

[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] [4-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]phenyl]methyl carbonate |

InChI |

InChI=1S/C45H47NO13/c1-22-23(2)40(49)38(24(3)39(22)48)45(4,5)18-35(47)46(6)27-12-10-25(11-13-27)19-56-44(51)59-41-29-17-32-31(57-21-58-32)16-28(29)36(37-30(41)20-55-43(37)50)26-14-33(52-7)42(54-9)34(15-26)53-8/h10-17,30,36-37,41H,18-21H2,1-9H3/t30-,36+,37-,41+/m0/s1 |

InChI 键 |

BWNLDDIKQLORJA-UDOLWIQMSA-N |

手性 SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)C2=CC=C(C=C2)COC(=O)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)C |

规范 SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)C2=CC=C(C=C2)COC(=O)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。